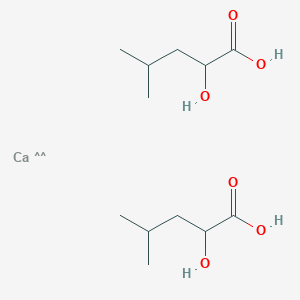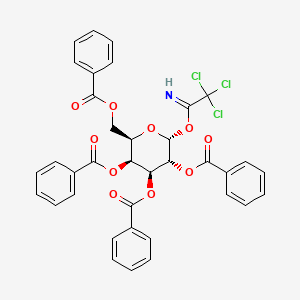
2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosyl trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate is a complex organic compound primarily used in carbohydrate chemistry. It is a derivative of galactose, a type of sugar, and is often utilized as a glycosyl donor in glycosylation reactions. This compound is known for its stability and reactivity, making it a valuable tool in the synthesis of oligosaccharides and other glycoconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate typically involves the protection of the hydroxyl groups of galactose with benzoyl groups. This is followed by the introduction of the trichloroacetimidate group at the anomeric position. The process generally includes the following steps:
Protection of Hydroxyl Groups: Galactose is reacted with benzoyl chloride in the presence of a base such as pyridine to form 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose.
Formation of Trichloroacetimidate: The protected galactopyranose is then treated with trichloroacetonitrile and a base like potassium carbonate to introduce the trichloroacetimidate group.
Industrial Production Methods
While the synthesis of this compound is typically carried out on a laboratory scale, industrial production would involve similar steps but with optimized reaction conditions and scaling up of the processes. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates.
Common Reagents and Conditions
Conditions: These reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the trichloroacetimidate group.
Major Products
The major products of glycosylation reactions involving 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate are glycosides, where the galactose moiety is linked to another sugar or aglycone through a glycosidic bond .
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group is activated by a Lewis acid, leading to the formation of a glycosyl cation. This cation then reacts with a nucleophile, typically an alcohol, to form a glycosidic bond . The benzoyl groups protect the hydroxyl groups of the galactose, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside Trichloroacetimidate: Similar in structure but with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside Trichloroacetimidate: Uses acetyl groups for protection.
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranoside Trichloroacetimidate: Similar compound with glucose instead of galactose.
Uniqueness
2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate is unique due to its specific protective groups and the use of galactose as the sugar moiety. This combination provides distinct reactivity and stability, making it particularly useful in specific glycosylation reactions.
Properties
Molecular Formula |
C36H28Cl3NO10 |
|---|---|
Molecular Weight |
741.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26-,27+,28+,29-,34-/m1/s1 |
InChI Key |
KTHFOWIANASXOK-KHSPHJBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



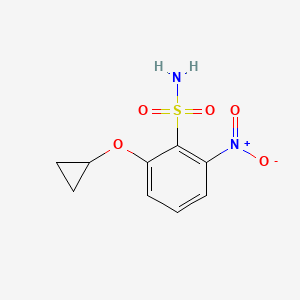

![3,4,5-trimethoxy-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B14806461.png)
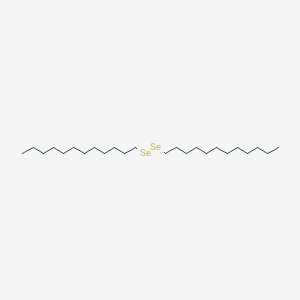
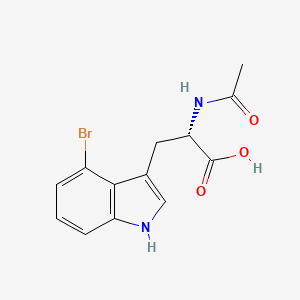
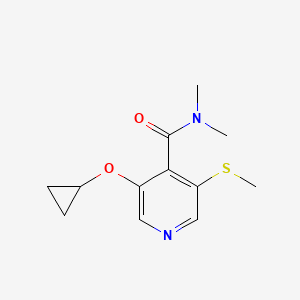
![2-fluoro-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14806488.png)
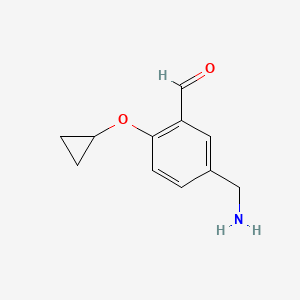
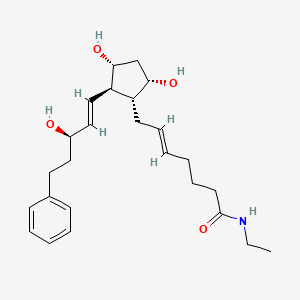
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14806510.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14806512.png)
